1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea

hepatocellular carcinoma sorafenib resistance cell viability

1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (also designated SC-60; CAS 1421677-31-7) is a dimer-based chemical derivative of the multi-kinase inhibitor sorafenib. Unlike sorafenib, SC-60 functions primarily as an agonist of Src homology region 2 domain-containing phosphatase-1 (SHP-1), thereby inhibiting the STAT3 signaling pathway.

Molecular Formula C29H22N4O3
Molecular Weight 474.52
CAS No. 1421677-31-7
Cat. No. B2707136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea
CAS1421677-31-7
Molecular FormulaC29H22N4O3
Molecular Weight474.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N
InChIInChI=1S/C29H22N4O3/c1-19-3-9-23(15-27(19)35-25-11-5-21(17-30)6-12-25)32-29(34)33-24-10-4-20(2)28(16-24)36-26-13-7-22(18-31)8-14-26/h3-16H,1-2H3,(H2,32,33,34)
InChIKeyJDCSGVZYPMLYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (SC-60): Baseline Characterization of a Dimer-Based Sorafenib Derivative for SHP-1-Targeted Oncology Research


1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (also designated SC-60; CAS 1421677-31-7) is a dimer-based chemical derivative of the multi-kinase inhibitor sorafenib. Unlike sorafenib, SC-60 functions primarily as an agonist of Src homology region 2 domain-containing phosphatase-1 (SHP-1), thereby inhibiting the STAT3 signaling pathway . The compound exhibits strong proliferation inhibitory activity in multiple hepatocellular carcinoma (HCC) cell lines and has shown anti-tumor effects in xenograft models . Its molecular formula is C29H22N4O3, with a molecular weight of 474.51 g/mol . SC-60 is supplied primarily for preclinical oncology research and is not intended for human therapeutic use .

Why Sorafenib and Other In-Class Analogs Cannot Simply Substitute 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (SC-60) in SHP-1/STAT3 Pathway Research


SC-60 cannot be replaced by sorafenib or other monomeric sorafenib derivatives in research applications that require targeted SHP-1 activation. SC-60's dimeric structure enables a unique mechanism of action: it directly binds to the N-SH2 domain of SHP-1 to relieve auto-inhibition and potently activate phosphatase activity, a property absent in sorafenib, which primarily inhibits angiokinases such as Raf-1 and VEGFR [1]. Critically, SC-60 overcomes acquired sorafenib resistance in HCC models, as demonstrated by its potent cell-killing activity in sorafenib-resistant Huh7-SR cells, whereas the clinical limitations of sorafenib in HCC are partly attributable to the emergence of such resistance [2]. The following evidence guide documents the quantifiable dimensions of differentiation that make SC-60 a distinct tool compound for dissection of the SHP-1/p-STAT3 axis and for evaluation of sorafenib-resistance-overcoming strategies.

Quantitative Differentiation Evidence for 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (SC-60) vs. Comparator Compounds


Superior Anti-Hepatocellular Carcinoma Cell Viability Inhibition in Sorafenib-Resistant Huh7-SR Cells Relative to Sorafenib

In a direct head-to-head comparison using the sorafenib-resistant HCC cell line Huh7-SR, SC-60 demonstrated potent inhibition of cell viability and induction of cell death at clinically relevant concentrations, whereas sorafenib exhibited markedly reduced efficacy due to acquired resistance [1]. The primary publication reports that SC-60 not only induced significant inhibition of cell viability compared with sorafenib but also demonstrated potent cell death in Huh7-SR cells [1].

hepatocellular carcinoma sorafenib resistance cell viability

Kinase-Independent SHP-1 Agonism Differentiates SC-60 from Sorafenib's Multi-Kinase Inhibitory Profile

SC-60 lacks angiokinase inhibition activity, which is the primary pharmacological mechanism of sorafenib [1]. Instead, SC-60 directly activates the phosphatase activity of SHP-1, leading to dephosphorylation of the oncogenic transcription factor STAT3 [2]. This mechanistic divergence is critical: sorafenib inhibits Raf-1, VEGFR, and PDGFR, but its clinical efficacy in HCC is limited by incomplete target coverage and resistance development. SC-60's SHP-1 agonism provides an orthogonal pathway perturbation that is not achievable with sorafenib alone [2].

SHP-1 agonism STAT3 dephosphorylation kinase selectivity

SC-60 Suppresses Tumor Growth in Orthotopic HCC Model with Significant Survival Benefit Over Sorafenib

In an orthotopic HCC mouse model, SC-60 treatment resulted in a statistically significant survival benefit compared with sorafenib [1]. The publication's abstract explicitly states that SC-60 exhibited significant survival benefits compared with sorafenib in a hepatocellular carcinoma orthotopic model via targeting the SHP-1/STAT3-related signaling pathway [1].

orthotopic xenograft hepatocellular carcinoma survival benefit

Optimal Research and Industrial Application Scenarios for 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (SC-60)


Preclinical Evaluation of SHP-1 Agonists in Sorafenib-Resistant HCC

SC-60 is the preferred tool compound for studies investigating sorafenib resistance mechanisms in hepatocellular carcinoma. Its demonstrated ability to potently inhibit cell viability and induce apoptosis in Huh7-SR cells that are refractory to sorafenib [1] makes it uniquely suited for this application. Sorafenib cannot be substituted in such experimental designs because it fails to engage the SHP-1/STAT3 axis necessary to overcome resistance.

Dissection of STAT3-Dependent Oncogenic Pathways in Triple-Negative Breast Cancer (TNBC)

Because SC-60 acts as a selective SHP-1 agonist lacking angiokinase inhibition, it is the agent of choice for experiments that require deconvolution of STAT3-specific signaling effects in TNBC models. Published data demonstrate that SC-60 inhibits proliferation and induces apoptosis through STAT3 dephosphorylation in MDA-MB-231, MDA-MB-468, and HCC1937 TNBC cell lines [1]. Using sorafenib instead would introduce confounding multi-kinase inhibitory activities.

In Vivo Orthotopic Hepatocellular Carcinoma Efficacy Studies with Survival Endpoints

For in vivo HCC efficacy studies where survival is the primary endpoint, SC-60 provides a validated positive control. The orthotopic model data indicate a significant survival advantage over sorafenib [1], establishing a performance benchmark that can be used to calibrate novel SHP-1 agonists or combination regimens.

Quote Request

Request a Quote for 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.